molecular formula C14H6Br4S2 B8610807 2,2'-(2,5-Dibromo-1,4-phenylene)bis(3-bromothiophene)

2,2'-(2,5-Dibromo-1,4-phenylene)bis(3-bromothiophene)

Cat. No.: B8610807
M. Wt: 557.9 g/mol
InChI Key: YVFXJPBZGXLIPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2'-(2,5-Dibromo-1,4-phenylene)bis(3-bromothiophene) is a useful research compound. Its molecular formula is C14H6Br4S2 and its molecular weight is 557.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2'-(2,5-Dibromo-1,4-phenylene)bis(3-bromothiophene) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-(2,5-Dibromo-1,4-phenylene)bis(3-bromothiophene) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H6Br4S2

Molecular Weight

557.9 g/mol

IUPAC Name

3-bromo-2-[2,5-dibromo-4-(3-bromothiophen-2-yl)phenyl]thiophene

InChI

InChI=1S/C14H6Br4S2/c15-9-1-3-19-13(9)7-5-12(18)8(6-11(7)17)14-10(16)2-4-20-14/h1-6H

InChI Key

YVFXJPBZGXLIPW-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1Br)C2=CC(=C(C=C2Br)C3=C(C=CS3)Br)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A oven dried 2000 cm3 flask is charged with 1,4-dibromo-2,5-diiodobenzene (61.00 g, 125.1 mmol), dichlorobis(triphenylphosphine)palladium(II) (2.195 g, 3.127 mmol) and anhydrous tetrahydrofuran (300 cm3). Once the starting materials are dissolved, a solution of 0.5 M of 3-bromo-2-thienylzinc bromide in tetrahydrofuran (500 cm3, 250.2 mmol) is transfered using a canula and the reaction heated to 85° C. for 3 hours. The reaction is cooled down overnight and the white precipitate filtered off. This precipitate is washed with water (750 cm3) and methanol (250 cm3) to obtain 25.77 g of the title product. Further product is recovered from the initial filtrate. The filtrate is reduced to ca. 90 cm3 in vacuo and then 500 cm3 of methanol is added. The precipitate is filtered off, washed with water (750 cm3) and methanol (250 cm3) and finally triturated three times in hot propan-2-ol to obtain an additional 12.72 g of the title product. (38.49 g, Yield: 55%). NMR (1H, 300 MHz, CDCl3): δ 7.71 (s, 2H); 7.42 (d, J=5.3 Hz, 2H); 7.09 (d, J=5.3 Hz, 2H). NMR (13C, 75 MHz, CDCl3): δ 136.62; 136.10; 135.16; 130.50; 126.97; 123.52; 111.78.
Quantity
61 g
Type
reactant
Reaction Step One
Quantity
2.195 g
Type
catalyst
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three
Yield
55%

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